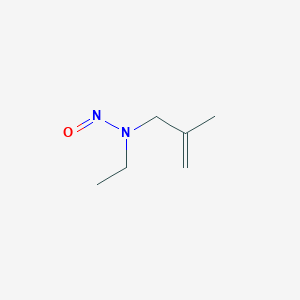

N-Ethyl-N-nitrosomethallylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

N-ethyl-N-(2-methylprop-2-enyl)nitrous amide |

InChI |

InChI=1S/C6H12N2O/c1-4-8(7-9)5-6(2)3/h2,4-5H2,1,3H3 |

InChI Key |

IVAJEGZBGGUVCG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC(=C)C)N=O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of N Ethyl N Nitrosomethallylamine

Conventional Routes for N-Nitrosamine Synthesis

Traditional methods for synthesizing N-nitrosamines have been well-established for decades, primarily relying on the reaction of secondary amines with a nitrosating agent.

Nitrosation of Secondary Amines by Nitrite (B80452) and Acid

The most common and classic method for the synthesis of N-nitrosamines is the nitrosation of the corresponding secondary amine with a nitrite salt, typically sodium nitrite, under acidic conditions. The precursor secondary amine for N-Ethyl-N-nitrosomethallylamine is N-ethylmethallylamine.

The reaction mechanism involves the protonation of the nitrite ion (NO₂⁻) in an acidic medium to form nitrous acid (HNO₂). The nitrous acid is then further protonated and dehydrates to form the highly reactive nitrosyl cation (NO⁺), which is the key electrophilic nitrosating species. This cation is then attacked by the nucleophilic nitrogen atom of the secondary amine, N-ethylmethallylamine, leading to the formation of the N-nitrosamine.

A general procedure involves dissolving N-ethylmethallylamine in an acidic solution, such as hydrochloric acid, and then adding an aqueous solution of sodium nitrite dropwise while maintaining a low temperature (typically 0-5 °C) to control the reaction's exothermicity and prevent the decomposition of nitrous acid. The reaction progress can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper. Following the reaction, the N-nitrosamine product is typically extracted from the aqueous solution using an organic solvent like dichloromethane (B109758).

Reaction with Nitric Oxide under Controlled Conditions

N-Nitrosamines can also be formed through the reaction of amines with nitric oxide (NO). This pathway is particularly relevant in biological systems and certain industrial settings. The direct reaction of nitric oxide with secondary amines is generally slow. However, the reaction can be accelerated under specific conditions, such as in the presence of oxygen or metal catalysts.

The mechanism often involves the autoxidation of nitric oxide to form other nitrogen oxides, like dinitrogen trioxide (N₂O₃), which is a more potent nitrosating agent. The N₂O₃ can then react directly with the secondary amine to yield the N-nitrosamine. This process is highly dependent on the concentrations of both nitric oxide and oxygen.

Advanced Synthetic Strategies for this compound

More recent research has focused on developing more efficient, selective, and environmentally benign methods for N-nitrosamine synthesis. These advanced strategies often provide higher yields and simplify purification processes.

Solvent-Free and Metal-Free Nitrosation Protocols

To address environmental concerns and improve reaction efficiency, solvent-free and metal-free nitrosation protocols have been developed. One such method involves the use of an ionic liquid, [bmim][NO₂], as both the solvent and the nitrite source for the nitrosation of secondary amines. This approach avoids the use of volatile organic solvents and strong acids.

In a typical procedure, the secondary amine (N-ethylmethallylamine) is mixed directly with the ionic liquid and an acid source like p-toluenesulfonic acid monohydrate at room temperature. This method has been shown to produce N-nitrosamines, including this compound, in good to excellent yields. The absence of a metal catalyst and conventional solvents makes this a greener alternative to traditional methods.

Utilization of Specific Nitrosating Agents (e.g., tert-Butyl Nitrite)

Specific nitrosating agents, such as organic nitrites like tert-butyl nitrite (TBN), offer an alternative to the traditional acid-nitrite system. TBN can serve as an efficient source of the nitrosonium ion under neutral or mildly acidic conditions, often providing cleaner reactions and easier workups.

The reaction of N-ethylmethallylamine with tert-butyl nitrite can be carried out in an organic solvent. This method is advantageous as it avoids the use of strong aqueous acids and can be performed under homogeneous conditions. The reaction proceeds smoothly, often at room temperature, to give the desired this compound. Researchers have reported high yields for the nitrosation of various secondary amines using this reagent.

| Method | Nitrosating Agent | Conditions | Advantages |

| tert-Butyl Nitrite | tert-Butyl Nitrite (TBN) | Neutral or mildly acidic, organic solvent | Avoids strong aqueous acids, clean reaction, high yields. |

| Ionic Liquid | [bmim][NO₂] | Solvent-free, p-toluenesulfonic acid | Environmentally friendly, good to excellent yields. |

Preparation of Deuterated Isotopomers for Mechanistic Studies

To investigate the metabolic pathways and mechanisms of action of N-nitrosamines, isotopically labeled internal standards are essential. The synthesis of deuterated (d-labeled) this compound has been developed for use in metabolic studies.

One reported synthesis involves the preparation of the deuterated precursor, N-(ethyl-d₅)methallylamine, which is then nitrosated. The synthesis of the precursor starts from methallyl chloride and (ethyl-d₅)amine. The resulting deuterated secondary amine is then subjected to nitrosation using standard procedures, such as reaction with sodium nitrite in an acidic medium, to yield the final d₅-labeled this compound. These deuterated standards are crucial for quantitative analysis by mass spectrometry, allowing for accurate differentiation from their non-labeled counterparts in biological samples.

| Isotopomer | Starting Materials | Labeling Position | Application |

| This compound-d₅ | Methallyl chloride, (ethyl-d₅)amine | Ethyl group | Internal standard for metabolic studies and mass spectrometry. |

Isolation, Purification, and Characterization of Synthetic this compound Intermediates

The successful synthesis of this compound hinges on the effective isolation, purification, and characterization of its key synthetic intermediate, N-Ethyl-N-(2-methylallyl)amine. This precursor is the direct substrate for the critical N-nitrosation step.

Synthesis of the Precursor: N-Ethyl-N-(2-methylallyl)amine

The logical precursor to this compound is the secondary amine, N-Ethyl-N-(2-methylallyl)amine (also known as N-Ethylmethallylamine). ontosight.ainist.gov The synthesis of this intermediate can be approached through several established routes for N-alkylation of amines. A common and effective method is the reductive amination of ethylamine (B1201723) with methacrolein (B123484) or the direct alkylation of ethylamine with a methallyl halide.

A plausible synthetic pathway involves the reaction of ethylamine with 2-methyl-2-propen-1-al (methacrolein) under reductive amination conditions. This typically involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Alternatively, direct alkylation of ethylamine with methallyl chloride or bromide can be employed. This reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

Isolation and Purification of N-Ethyl-N-(2-methylallyl)amine

Following the synthesis, the crude reaction mixture will contain the desired secondary amine, unreacted starting materials, and potential byproducts such as the tertiary amine formed from over-alkylation. A typical workup procedure would involve:

Neutralization and Extraction: The reaction mixture is first neutralized to remove any acidic or basic catalysts. The amine product is then extracted into an organic solvent such as diethyl ether or dichloromethane.

Washing: The organic layer is washed with water and brine to remove any water-soluble impurities.

Drying and Concentration: The organic extract is dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-Ethyl-N-(2-methylallyl)amine.

Purification of the crude amine is crucial to ensure the subsequent nitrosation reaction proceeds cleanly. Fractional distillation is the most common and effective method for purifying volatile amines like N-Ethyl-N-(2-methylallyl)amine. orgsyn.org The distinct boiling points of the secondary amine, any remaining primary amine, and potential tertiary amine byproducts allow for their separation.

| Compound | Boiling Point (°C) | Purification Method |

| Ethylamine | 16.6 | Not typically isolated in this process |

| N-Ethyl-N-(2-methylallyl)amine | ~120-125 (estimated) | Fractional Distillation |

| N,N-Diethyl-N-(2-methylallyl)amine | Higher than the secondary amine | Removed during fractional distillation |

Table 1: Physical Properties and Purification of Key Intermediates

Characterization of N-Ethyl-N-(2-methylallyl)amine

The identity and purity of the isolated N-Ethyl-N-(2-methylallyl)amine intermediate must be confirmed through spectroscopic methods before proceeding to the nitrosation step.

Infrared (IR) Spectroscopy: The IR spectrum of the purified amine should exhibit a characteristic N-H stretching absorption in the region of 3300-3500 cm⁻¹, indicative of a secondary amine. The presence of the methallyl group would be confirmed by C=C stretching vibrations around 1650 cm⁻¹ and C-H stretching of the vinyl group above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum will provide a detailed structural confirmation. Expected signals would include a triplet for the methyl protons and a quartet for the methylene (B1212753) protons of the ethyl group, a singlet for the methyl protons on the double bond, singlets for the vinyl protons, and a broad singlet for the N-H proton.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, further confirming its structure.

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of N-Ethyl-N-(2-methylallyl)amine (C₆H₁₃N, 99.17 g/mol ), confirming its elemental composition. nist.gov

Nitrosation of N-Ethyl-N-(2-methylallyl)amine

The final step in the synthesis is the N-nitrosation of the purified N-Ethyl-N-(2-methylallyl)amine. This reaction is typically carried out by treating the secondary amine with a nitrosating agent under controlled conditions. Common nitrosating agents include sodium nitrite (NaNO₂) in an acidic medium or organic nitrites like tert-butyl nitrite (TBN). rsc.org

The reaction with sodium nitrite is usually performed in an aqueous acidic solution (e.g., with hydrochloric acid or acetic acid) at low temperatures (0-5 °C) to prevent the decomposition of nitrous acid and minimize side reactions. The secondary amine reacts with nitrous acid (formed in situ from NaNO₂ and acid) to yield the N-nitroso derivative.

Alternatively, using tert-butyl nitrite in an organic solvent offers a non-aqueous and often milder method for nitrosation. rsc.org

Isolation and Purification of this compound

After the nitrosation reaction is complete, the this compound product must be isolated and purified.

Extraction: The reaction mixture is typically extracted with an organic solvent like dichloromethane or diethyl ether.

Washing: The organic layer is washed with water, a dilute solution of sodium bicarbonate to remove any remaining acid, and then with brine.

Drying and Concentration: The organic solution is dried over an anhydrous salt and the solvent is evaporated to give the crude N-nitrosamine.

Purification of N-nitrosamines is often achieved by column chromatography on silica (B1680970) gel or by vacuum distillation, depending on the compound's stability and volatility. Given the potential thermal lability of N-nitroso compounds, chromatographic purification at room temperature is often preferred.

| Technique | Principle | Application |

| Column Chromatography | Differential adsorption of components on a stationary phase. | Separation of the N-nitrosamine from unreacted amine and byproducts. |

| Vacuum Distillation | Separation based on boiling points at reduced pressure. | Suitable for thermally stable, volatile N-nitrosamines. |

Table 2: Purification Techniques for this compound

Characterization of this compound

The final product's identity and purity are confirmed using a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy: A key feature in the IR spectrum of an N-nitrosamine is the strong N=O stretching absorption, which typically appears in the range of 1430-1480 cm⁻¹. The absence of the N-H stretch from the precursor secondary amine is also a critical indicator of a successful reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the restricted rotation around the N-N bond, N-nitrosamines often exhibit geometric isomers (E/Z isomers), which can lead to a doubling of signals in both ¹H and ¹³C NMR spectra. longdom.org This phenomenon provides strong evidence for the formation of the N-nitroso group. The chemical shifts of the protons and carbons adjacent to the nitroso group will be significantly different from those in the precursor amine.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of this compound (C₆H₁₂N₂O, 128.17 g/mol ). nih.gov

Chemical Reactivity and Mechanistic Transformations of N Ethyl N Nitrosomethallylamine

Electronic Structure and Resonance Hybrid Contributions

The chemical behavior of N-Ethyl-N-nitrosomethallylamine is fundamentally governed by the electronic structure of the N-nitrosamine functional group (-N-N=O). This group is not accurately represented by a single Lewis structure but exists as a resonance hybrid of at least two significant contributing forms.

The resonance imparts a substantial partial double bond character to the nitrogen-nitrogen (N-N) bond. nih.gov This is evidenced by a higher-than-expected rotational barrier of approximately 23 kcal/mol for acyclic dialkylnitrosamines. nih.gov Consequently, the C₂N₂O core of the molecule is planar, which leads to the magnetic non-equivalence of the substituents on the amino nitrogen. nih.govantteknik.com For this compound, this planarity and hindered rotation would result in distinct NMR signals for the ethyl and methallyl groups. The N-N and N-O bond lengths in simple dialkylnitrosamines, such as N-nitrosodimethylamine (NDMA), are approximately 1.34 Å and 1.24 Å, respectively, which are intermediate between single and double bond lengths. nih.gov

The key resonance structures are:

Structure A: A neutral form with a double bond between the nitroso nitrogen and the oxygen atom.

Structure B: A zwitterionic (dipolar) form with a positive charge on the amino nitrogen and a negative charge on the oxygen atom, featuring a double bond between the two nitrogen atoms. acs.org

This resonance hybridization results in a high electron density on the oxygen atom and a partial positive charge on the amino nitrogen, making the oxygen atom the most basic and nucleophilic site in the molecule. nih.gov The presence of the electron-donating ethyl group and the methallyl group further influences the electron distribution within the molecule.

Protonation Equilibria and Derivatives

O-Protonated and N-Protonated Species

Consistent with its electronic structure, this compound is expected to be most basic at the oxygen atom. nih.govresearchgate.net In acidic conditions, nitrosamines undergo protonation, leading to an equilibrium between two possible protonated forms: an O-protonated species (a hydroxydiazenium ion) and an N-protonated species. nih.govfreethinktech.com

Extensive studies on analogous dialkylnitrosamines have shown that the O-protonated form is significantly more stable than the N-protonated isomer. nih.govresearchgate.net For instance, the O-protonated conjugate acid of NDMA is predicted to be more stable by 16 kcal/mol than its N-protonated counterpart. nih.govresearchgate.net As a result, the hydroxydiazenium salt is the only protonated form typically observed in NMR spectra of nitrosamines in acidic solutions. nih.gov The pKa for the conjugate acids of most dialkylnitrosamines is generally less than 1, indicating they are very weak bases. acs.org

Despite its lower stability, the N-protonated species is believed to play a crucial role as a kinetically relevant intermediate in certain acid-catalyzed reactions, most notably in protolytic denitrosation, where the nitrosamine (B1359907) decomposes to yield a secondary amine and a nitrosating agent. nih.govacs.org This reaction can be accelerated by the presence of nucleophiles like bromide or thiocyanate. nih.gov

| Property | O-Protonated Species (Hydroxydiazenium Ion) | N-Protonated Species |

| Relative Stability | Thermodynamically more stable. nih.govresearchgate.net | Less stable by ~16 kcal/mol. nih.govresearchgate.net |

| Site of Protonation | Oxygen atom. nih.gov | Amino nitrogen atom. nih.gov |

| Observability | Directly observed in NMR spectra in acid. nih.gov | Not directly observed; exists as a transient intermediate. nih.gov |

| Role in Reactivity | Predominant form in acidic media. freethinktech.com | Postulated intermediate in acid-catalyzed denitrosation. nih.govacs.org |

Formation and Reactivity of Alkoxydiazenium Salts

The nucleophilic oxygen of the nitrosamine group can react with strong electrophiles, particularly alkylating agents, to form O-alkylated derivatives known as alkoxydiazenium salts. nih.govacs.org These compounds are essentially O-substituted hydroxydiazenium salts. acs.org This reaction provides a key pathway for the transformation of nitrosamines.

Common alkylating agents used to form these salts include:

Trialkyloxonium salts (e.g., triethyloxonium (B8711484) tetrafluoroborate) acs.org

Dimethyl sulfate (B86663) acs.org

Alkyl fluorosulfonates acs.orgnih.gov

Alkyl halides in the presence of a silver salt (e.g., silver perchlorate) acs.org

The resulting alkoxydiazenium salts are often stable, crystalline solids. nih.gov Their reactivity is characterized by susceptibility to nucleophilic attack. Typically, nucleophiles attack the O-alkyl group, leading to O-dealkylation and regeneration of the nitrosamine. nih.gov However, in some cases, attack at the alkyl group attached to the nitrogen can also occur, resulting in N-dealkylation. nih.gov For example, reaction with 3,4-dichlorothiophenol (B146521) can lead to both O- and N-dealkylation. nih.gov

Nucleophilic and Electrophilic Interactions

Reactions with Electrophiles

The primary reaction of N-nitrosamines with electrophiles occurs at the electron-rich oxygen atom. nih.govacs.org This interaction is fundamental to the formation of the alkoxydiazenium salts discussed previously. The electrophile attacks the oxygen, leading to an O-substituted derivative. acs.org Besides alkylating agents, other electrophiles can also react. For instance, O-trimethylsilyl and O-triflyl derivatives of NDMA have been successfully prepared. acs.org

The formation of these O-substituted products activates the nitrosamine molecule for subsequent reactions. The acceleration of N-nitrosamine formation itself can be facilitated by electrophiles under certain conditions, such as the conversion of nitrite (B80452) to more potent nitrosating agents by transition metal complexes or carbon-based electrophiles. nih.gov

Dealkylation Pathways (O- and N-Dealkylation)

Dealkylation represents a critical transformation pathway for N-nitrosamines and can occur through distinct mechanisms.

Metabolic N-Dealkylation: In a biological context, the primary dealkylation pathway is metabolic and involves enzymatic oxidation. nih.govencyclopedia.pubmdpi.com Cytochrome P450 (CYP) enzymes, particularly CYP2E1 and CYP2A6 for smaller nitrosamines, catalyze the hydroxylation of the carbon atom alpha to the amino nitrogen (α-hydroxylation). nih.govoup.comnih.gov For this compound, this can occur at either the ethyl group or the methallyl group.

De-ethylation: α-hydroxylation of the ethyl group forms an unstable N-(1-hydroxyethyl)-N-nitrosomethallylamine intermediate. This spontaneously decomposes to release acetaldehyde (B116499) and methallyldiazonium ion. nih.govencyclopedia.pub

De-methallylation: α-hydroxylation of the methallyl group produces an unstable N-ethyl-N-(2-methyl-1-hydroxy-2-propenyl)nitrosamine. This would decompose to release methacrolein (B123484) (2-methylpropenal) and ethyldiazonium ion.

This enzymatic N-dealkylation is a crucial activation step that leads to the formation of highly reactive alkylating diazonium ions. nih.govresearchgate.net Studies on asymmetric nitrosamines like N-nitrosomethylethylamine (NMEA) show that the rate of hydroxylation can differ between the two alkyl groups. nih.gov

Chemical O- and N-Dealkylation: In a non-metabolic context, dealkylation can refer to the removal of alkyl groups from the alkoxydiazenium salts formed via electrophilic attack. As mentioned in section 3.2.2, nucleophiles typically react with these salts by displacing the O-alkyl group (O-dealkylation). nih.gov However, depending on the reaction conditions and the nucleophile, displacement of one of the N-alkyl groups (N-dealkylation) is also possible. nih.gov For example, in reactions of alkoxydiazenium ions with 3,4-dichlorothiophenol, O-dealkylation is favored in acidic media, while some N-dealkylation is observed in weakly alkaline conditions. nih.gov

Degradation Pathways in Model Systems

The degradation of this compound, like other N-nitrosamines, is primarily studied through two main pathways in model systems: photolytic decomposition, induced by light, and chemical denitrosation, the removal of the nitroso group through chemical reactions.

Photolytic Decomposition

The absorption of ultraviolet (UV) radiation by N-nitrosamines is a key factor in their environmental degradation. This process initiates the cleavage of the relatively weak nitrogen-nitrogen (N-N) bond, a fundamental step in their decomposition. acs.orgresearchgate.net For N-nitrosamines in general, UV irradiation leads to the homolytic cleavage of the N-N bond, generating an aminium radical and a nitric oxide radical. acs.org

The presence of the methallyl group in this compound introduces a potential for intramolecular reactions following photolysis. It has been reported that aminium radicals formed during the photolysis of nitrosamines can add across carbon-carbon double bonds. researchgate.net In the case of this compound, this could lead to the formation of cyclic products.

The reaction conditions, particularly the presence of oxygen and the pH of the medium, can significantly influence the products of photolysis. In the absence of oxygen (under inert gas), the reaction of the aminium radical with the double bond can lead to C-nitroso compounds, which may then tautomerize to oximes. researchgate.net Conversely, when photolysis is carried out in the presence of air, nitrate (B79036) esters are more likely to be formed. researchgate.net

Chemical Denitrosation Mechanisms

Chemical denitrosation involves the removal of the nitroso group from the nitrosamine, typically leading to the formation of the corresponding secondary amine. This process is often acid-catalyzed. nih.gov The general mechanism for acid-catalyzed denitrosation involves the protonation of the nitrosamine, making it more susceptible to nucleophilic attack. nih.gov

The nature of the substituents on the nitrosamine can affect the rate of denitrosation. While specific kinetic data for the chemical denitrosation of this compound is scarce, studies on other nitrosamines provide insights into the factors influencing this reaction. For instance, denitrosation can be accelerated by the presence of nucleophiles such as bromide, thiocyanate, and thiourea. nih.gov

The presence of the methallyl group in this compound could also influence its chemical denitrosation. The double bond could potentially participate in or be affected by the reaction conditions, although specific studies on this aspect are limited. Other competing metabolic pathways for N-nitrosamines include hydroxylation at various carbon positions (α, β, γ, and ω) and denitrosation. nih.gov The presence of different functional groups can influence which degradation pathway is dominant. nih.gov

It is important to note that while general principles of nitrosamine degradation are well-established, the specific reactivity of this compound, particularly the role of its unsaturated side chain, requires further detailed investigation to fully elucidate its degradation pathways and the resulting products.

Metabolic Activation and in Vitro Biotransformation Pathways of N Ethyl N Nitrosomethallylamine

Enzymatic Hydroxylation of Alkyl Moieties

The initial and rate-limiting step in the metabolic activation of many nitrosamines is the enzymatic hydroxylation of the carbon atom adjacent (at the α-position) to the nitroso group. nih.govresearchgate.netacs.org This reaction is a key determinant of the compound's carcinogenic potential. europa.eu

The metabolic activation of N-nitrosamines is predominantly carried out by specific cytochrome P450 isozymes. nih.gov CYP2E1 is a major enzyme involved in the metabolism of nitrosamines with small alkyl groups, such as N-nitrosodimethylamine (NDMA) and NMEA. oup.comresearchwithnj.comnih.gov As the length of the alkyl chains increases, the contribution of other CYP isozymes, particularly CYP2A6, becomes more significant. nih.gov For instance, CYP2A6 plays a major role in the activation of NDEA. nih.govnih.gov Given the structure of N-Ethyl-N--nitrosomethallylamine, it is anticipated that both CYP2E1 and CYP2A6 would be involved in its metabolic activation. The presence of both a methyl and an ethyl group suggests a dual role for these enzymes, similar to what is observed with NMEA. nih.gov

Studies on various N-alkylnitrosamines have demonstrated the differential roles of CYP isozymes in their metabolism. The table below summarizes the primary CYP enzymes involved in the activation of several N-nitrosamines.

| N-Nitrosamine | Primary Activating CYP Isozyme(s) |

| N-nitrosodimethylamine (NDMA) | CYP2E1 nih.gov |

| N-nitrosodiethylamine (NDEA) | CYP2A6, CYP2E1 nih.govnih.gov |

| N-nitrosomethylethylamine (NMEA) | CYP2E1 nih.gov |

| N-nitrosodipropylamine (NDPA) | CYP2A6 nih.gov |

| N-nitrosodibutylamine (NDBA) | CYP1A1 nih.gov |

This table illustrates the relationship between the structure of N-alkylnitrosamines and the primary cytochrome P450 isozymes responsible for their metabolic activation, based on studies using genetically engineered Salmonella typhimurium expressing human CYP enzymes.

The central mechanism for the metabolic activation of nitrosamines is α-hydroxylation. researchgate.netresearchgate.netnih.govnih.gov This process involves the enzymatic insertion of a hydroxyl group onto the α-carbon of one of the alkyl substituents. acs.org In the case of N-Ethyl-N-nitrosomethallylamine, α-hydroxylation can occur on either the ethyl or the methallyl group. This enzymatic step is considered to be rate-limiting in the bioactivation of nitrosamines. nih.govresearchgate.net The resulting α-hydroxynitrosamine is a highly unstable intermediate. researchgate.net

The α-hydroxylation pathway has been shown to be the major route of metabolism for many carcinogenic nitrosamines. For example, in vitro studies with rat liver homogenates have shown that a significant percentage of NDMA is metabolized via this pathway. nih.gov

The study of kinetic isotope effects, where a hydrogen atom is replaced by a deuterium (B1214612) atom, provides insight into the rate-limiting steps of metabolic reactions. A significant deuterium isotope effect has been observed in the metabolism of nitrosamines, indicating that the breaking of a C-H bond at the α-position is a critical, rate-determining step in their metabolic oxidation. nih.govnih.gov This effect has been demonstrated for NDMA, where deuteration reduces the rate of metabolic oxidation. nih.gov Similarly, studies with deuterated NDEA have also shown isotope effects, further supporting the role of α-hydroxylation as a key activation step. nih.gov These findings strongly suggest that the enzymatic hydroxylation of the alkyl groups in this compound would also exhibit a significant isotope effect.

Formation and Decomposition of Unstable Intermediates

Following α-hydroxylation, the resulting α-hydroxynitrosamine is chemically unstable and undergoes spontaneous decomposition. researchgate.net This decomposition initiates a cascade of chemical reactions that ultimately produce the reactive species responsible for the compound's carcinogenicity.

The unstable α-hydroxynitrosamine undergoes a non-enzymatic rearrangement and cleavage to yield an aldehyde and an alkyldiazohydroxide. For this compound, α-hydroxylation of the ethyl group would lead to the formation of acetaldehyde (B116499) and a methallyldiazohydroxide, while hydroxylation of the methallyl group would produce methacrolein (B123484) and an ethyldiazohydroxide.

The alkyldiazohydroxides are themselves transient species that further decompose to form highly reactive electrophiles. researchgate.net These intermediates are believed to be the ultimate carcinogenic metabolites. The alkyldiazohydroxide can lose a molecule of water to form a diazonium ion. acs.org This diazonium ion is extremely unstable and rapidly decomposes, releasing molecular nitrogen and generating a highly reactive carbonium ion (also known as a carbocation). researchgate.net

These carbonium ions are powerful alkylating agents that can react with cellular macromolecules, most notably DNA. nih.govontosight.ai The formation of DNA adducts through the alkylation of DNA bases by these reactive intermediates is a key event in the initiation of carcinogenesis. nih.gov The specific types of DNA adducts formed depend on the structure of the original nitrosamine (B1359907). In the case of this compound, both ethylating and methallylating DNA adducts would be expected to form.

Secondary Metabolic Pathways (e.g., Denitrosation)

Denitrosation, the cleavage of the N-NO bond, is a significant secondary metabolic pathway for N-nitrosamines, often considered a detoxification route as it prevents the formation of highly reactive alkylating agents that can damage DNA. nih.gov This process is catalyzed by cytochrome P450 (CYP) enzymes in the liver and other tissues. nih.gov

In vitro studies with rat liver microsomes have demonstrated that denitrosation occurs alongside the primary metabolic pathway of α-hydroxylation. nih.gov For various N-nitrosamines, the rate of denitrosation is generally lower than that of dealkylation (a consequence of α-hydroxylation). For instance, in human liver microsomes, the rate of denitrosation of NDMA was found to be 5 to 10% of the rate of demethylation at a concentration of 0.2 mM. nih.gov This ratio, however, can increase with higher substrate concentrations. nih.gov

The mechanism of denitrosation can proceed through two proposed enzymatic pathways:

Reductive Denitrosation: This pathway involves a one-electron reduction of the nitrosamine molecule by cytochrome P450, leading to the release of nitric oxide (NO).

Oxidative Denitrosation: This pathway is also mediated by cytochrome P450 and is closely linked to the dealkylation pathway. nih.gov

Studies on NDMA metabolism in rat liver microsomes have shown that denitrosation results in the equimolar production of methylamine (B109427) and nitrite (B80452). researchgate.net It is plausible that the denitrosation of this compound would similarly yield N-ethylmethallylamine and a nitrite ion.

The table below summarizes the general characteristics of nitrosamine denitrosation based on studies of related compounds.

| Feature | Description | Reference |

| Enzymatic System | Primarily cytochrome P450 enzymes in liver microsomes. | nih.gov |

| Products | The corresponding secondary amine and a nitrite ion. | researchgate.net |

| Relative Rate | Generally a minor pathway compared to α-hydroxylation, but the ratio can vary. | nih.gov |

| Significance | Considered a detoxification pathway. | nih.gov |

Metabolite Identification and Characterization in Experimental Systems

The identification and characterization of metabolites are crucial for understanding the complete metabolic profile of a compound. In vitro experimental systems, such as isolated hepatocytes and liver microsomes from various species (e.g., rat, mouse, human), are commonly employed for these studies. nih.govjefferson.edu

For this compound, the primary metabolites would be expected to arise from α-hydroxylation at the ethyl or methallyl group, leading to the formation of aldehydes and reactive diazonium ions. nih.gov Secondary metabolites would include products of denitrosation as discussed previously.

The identification of these metabolites typically involves the incubation of the parent compound with the in vitro system, followed by extraction and analysis using advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS), is the method of choice for separating and identifying metabolites. nih.govfhnw.ch These techniques allow for the determination of the accurate mass and fragmentation patterns of the metabolites, which are essential for structural elucidation. fhnw.ch

While specific metabolite data for this compound is not available in the reviewed literature, the table below outlines the expected major metabolites based on the known metabolism of analogous N-nitrosamines.

| Putative Metabolite | Expected Precursor Pathway | Analytical Approach for Identification | Reference |

| N-Ethylmethallylamine | Denitrosation | GC-MS, LC-MS/MS | researchgate.net |

| Formaldehyde | α-Hydroxylation of the methyl group (if present) | Derivatization followed by HPLC-UV or GC-MS | nih.gov |

| Acetaldehyde | α-Hydroxylation of the ethyl group | Derivatization followed by HPLC-UV or GC-MS | nih.gov |

| Methallyl Aldehyde | α-Hydroxylation of the methallyl group | Derivatization followed by HPLC-UV or GC-MS | nih.gov |

| Hydroxy-N-Ethyl-N-nitrosomethallylamine | Hydroxylation at a non-α-carbon | LC-MS/MS, HRMS | nih.gov |

Molecular Interactions with Nucleic Acids and Proteins by N Ethyl N Nitrosomethallylamine

Mechanisms of Biomolecular Alkylation

N-nitrosamines are not directly reactive agents; they require metabolic activation to exert their alkylating effects. researchgate.netnih.gov This bioactivation is a critical step that transforms the relatively inert parent compound into a highly reactive electrophilic species capable of binding to nucleophilic sites on DNA.

The metabolic activation of N-nitrosamines like N-Ethyl-N-nitrosomethallylamine is primarily catalyzed by cytochrome P450 (CYP) enzymes, such as CYP2E1 and CYP2A6. researchgate.netnih.gov The process begins with the enzymatic hydroxylation at the α-carbon of the ethyl group, which results in the formation of an unstable α-hydroxy-nitrosamine intermediate. researchgate.netnih.gov

This intermediate undergoes spontaneous decomposition, breaking down to release acetaldehyde (B116499) and an ethyldiazonium ion. researchgate.netnih.govnih.gov The ethyldiazonium ion is a potent electrophile that readily attacks the electron-rich nitrogen and oxygen atoms within the DNA nucleobases. researchgate.net This type of reaction is classified as a first-order nucleophilic substitution (S.N.1), which facilitates the formation of adducts at both nitrogen and oxygen atoms on the purine (B94841) and pyrimidine (B1678525) bases. researchgate.net

The electrophilic ethyldiazonium ion can alkylate DNA at multiple sites. The specificity of adduct formation is influenced by the nucleophilicity of the different atoms in the DNA bases. The N7 position of guanine (B1146940) is highly nucleophilic and is typically the most frequent site of ethylation, leading to the formation of N7-ethylguanine (N7-EtGua). nih.govmdpi.com

While N7-alkylation is the most common, the formation of adducts at oxygen atoms, though less frequent, is of greater biological significance due to their mutagenic potential. researchgate.net These O-alkylation products include O6-ethylguanine (O6-EtGua), O4-ethylthymidine (O4-EtT), and O2-ethylthymidine (O2-EtT). researchgate.netmdpi.com O6-ethylguanine, for instance, is a highly miscoding lesion that can pair with thymine (B56734) instead of cytosine during DNA replication, resulting in G:C to A:T transition mutations after subsequent rounds of cell division. researchgate.net Alkylation also occurs at other positions, such as the N3 position of adenine (B156593) (N3-EtAde). nih.gov

Characterization of DNA Adducts Derived from this compound

The interaction of the ethylating species derived from this compound with DNA results in a variety of adducts. The characterization of these adducts has been informed by studies on analogous ethylating nitrosamines, such as N-nitrosodiethylamine (NDEA) and N-nitrosomethylethylamine (NMEA).

O6-ethylguanine (O6-EtGua) is a critical mutagenic DNA lesion formed by ethylating agents. researchgate.net Research has shown that following the administration of NDEA to rats, O6-EtGua constitutes approximately 8% of the total ethyl DNA base adducts found in the liver. mdpi.com Similarly, studies with NMEA in F344 rats identified O6-EtGua as one of the two major ethyl DNA adducts in the liver. nih.gov The formation of this adduct is significant because it is a pro-mutagenic lesion that can lead to permanent mutations if not repaired before DNA replication. researchgate.net

Table 1: Formation of O6-Ethylguanine by Related N-Nitrosamines

| Compound | Species/System | Key Finding | Reference |

|---|---|---|---|

| N-Nitrosodiethylamine (NDEA) | Rat Liver | Constituted ~8% of total ethyl DNA base adducts. | mdpi.com |

N7-ethylguanine (N7-EtGua) is generally the most abundant DNA adduct formed from ethylating nitrosamines. nih.govmdpi.com In experiments with NDEA, N7-EtGua was the most prevalent ethyl DNA base adduct, accounting for about 12% of the total. mdpi.com Likewise, NMEA administration in rats led to the identification of N7-EtGua as a major ethyl DNA adduct in the liver. nih.gov While N7-EtGua is formed in the largest quantities, it is considered less mutagenic than O6-EtGua because the ethyl group is located in the major groove of the DNA helix and does not directly disrupt the hydrogen bonds involved in Watson-Crick base pairing.

Table 2: Formation of N7-Ethylguanine by Related N-Nitrosamines

| Compound | Species/System | Key Finding | Reference |

|---|---|---|---|

| N-Nitrosodiethylamine (NDEA) | Rat Liver | The most abundant ethyl base adduct, at ~12%. | mdpi.com |

In addition to purine adducts, ethylating nitrosamines also form adducts with pyrimidine bases. Studies analyzing DNA from rats treated with NDEA identified O2-ethylthymine (O2-EtThy), which accounted for approximately 7% of the total ethyl base adducts. mdpi.com

Furthermore, various ethylated thymidine (B127349) adducts, including O2-ethylthymidine (O2-Et-Thd), N3-ethylthymidine (N3-Et-Thd), and O4-ethylthymidine (O4-Et-Thd), have been detected in human tissues. mdpi.com The formation of these adducts has been associated with exposure to ethylating agents like N-nitrosamines. mdpi.com The O4-ethylthymidine adduct is particularly noteworthy as it is a miscoding lesion that is repaired slowly in vivo. mdpi.comnih.gov

Table 3: Formation of Alkylated Pyrimidine Adducts by Related Ethylating Agents

| Adduct | Compound Studied | Species/System | Key Finding | Reference |

|---|---|---|---|---|

| O2-Ethylthymine (O2-EtThy) | N-Nitrosodiethylamine (NDEA) | Rat Liver | Constituted ~7% of total ethyl DNA base adducts. | mdpi.com |

| O2-, N3-, O4-Ethylthymidine | Ethylating Agents (e.g., N-nitrosamines) | Human Leukocyte DNA (Smokers) | Levels were significantly higher in smokers than nonsmokers. | mdpi.com |

DNA Phosphate (B84403) Adducts

While direct evidence for this compound is absent, other ethylating and alkylating agents are known to react with the phosphate backbone of DNA, forming phosphotriesters. cdc.gov These adducts are created when the alkylating species, in this case, a putative ethyldiazonium or methallyldiazonium ion, esterifies one of the non-bridging oxygen atoms of the phosphodiester linkage.

The formation of DNA phosphotriesters can neutralize the negative charge of the phosphate backbone, potentially leading to conformational changes in the DNA helix. Unlike many DNA base adducts, phosphotriesters are often repaired inefficiently, if at all, making them persistent lesions. cdc.gov Their persistence could contribute to genomic instability. Studies on related compounds like N-ethyl-N-nitrosourea (ENU) have identified a variety of ethylphosphotriesters, demonstrating the susceptibility of the DNA backbone to alkylation. cdc.gov

Stereochemistry and Regioselectivity of Adduct Formation

The stereochemistry and regioselectivity of DNA adduct formation by this compound have not been experimentally determined. However, based on studies of analogous compounds, several predictions can be made. The reactive intermediates (ethyldiazonium and methallyldiazonium ions) are expected to react with various nucleophilic centers in DNA bases.

For the ethyl group, adduct formation is anticipated at several positions, with varying biological consequences. Key targets include:

N7-ethylguanine (N7-EtG): Typically the most abundant adduct, though its mutagenic potential is relatively low.

O⁶-ethylguanine (O⁶-EtG): A highly miscoding lesion that can lead to G→A transition mutations during DNA replication. nih.govmdpi.com

O⁴-ethylthymidine (O⁴-EtT): Another significant pro-mutagenic lesion that can cause T→C transitions. umn.edu

N3-ethyladenine (N3-EtA): A cytotoxic lesion that can block DNA replication. mdpi.com

O²-ethylthymidine (O²-EtT) and O²-ethylcytosine (O²-EtC): Formed in the minor groove of the DNA helix. umn.edu

The methallyl group would lead to the formation of methallyl adducts. The larger, bulkier nature of the methallyl group compared to an ethyl group might influence its reactivity and the specific sites of adduction, potentially favoring more accessible sites in the major groove of DNA. The presence of the double bond in the methallyl group could also lead to different types of adducts or subsequent reactions compared to simple alkyl groups.

Investigative Biochemical Pathways of DNA Adduct Processing

The cellular response to DNA adducts formed by agents like this compound involves complex DNA repair and damage tolerance pathways. The specific pathways engaged would depend on the type and location of the adduct.

DNA Repair Enzyme Interactions:

O⁶-alkylguanine-DNA alkyltransferase (AGT or MGMT): This is a crucial repair protein that directly reverses O⁶-alkylguanine and O⁴-alkylthymine lesions by transferring the alkyl group to one of its own cysteine residues. mdpi.com The efficiency of this repair decreases with the increasing size of the alkyl group, suggesting that methallyl adducts might be repaired less efficiently than ethyl adducts by this mechanism. mdpi.com

Base Excision Repair (BER): This pathway is responsible for removing smaller, non-helix-distorting base lesions. DNA glycosylases recognize and excise the damaged base, initiating a cascade of events to restore the correct nucleotide. N7-alkylguanine and N3-alkyladenine are typically repaired via BER.

Nucleotide Excision Repair (NER): NER is a more versatile pathway that removes bulky, helix-distorting adducts. The larger methallyl adducts, if formed, might be substrates for the NER pathway.

Mechanistic Studies on Bypass Efficiency: If DNA adducts are not repaired before replication, they can block the progression of the DNA polymerase, leading to cell death, or be bypassed by specialized translesion synthesis (TLS) polymerases. umn.edu This bypass is often error-prone and is a major source of mutations. For example, human DNA polymerase η can bypass ethylated thymidine lesions, sometimes misincorporating a guanine opposite the adduct, leading to mutations. umn.edu The specific TLS polymerases involved in bypassing adducts from this compound and the fidelity of this process remain uninvestigated.

Protein Adduction and Covalent Binding Mechanisms

In addition to reacting with DNA, the electrophilic intermediates generated from the metabolism of this compound are expected to bind covalently to proteins. Nucleophilic amino acid residues such as cysteine, histidine, and lysine (B10760008) are likely targets for ethylation and methallylation.

Protein adduction can have several consequences:

Enzyme Inactivation: Covalent modification of an enzyme's active site can lead to loss of function. The alkylation of DNA repair proteins like AGT is a prime example of this, as it is a suicidal inactivation mechanism. mdpi.com

Altered Protein Structure and Function: Adduction can change the conformation of a protein, affecting its interactions with other proteins or its regulatory functions.

Formation of Hemoglobin Adducts: Alkylating agents are known to form adducts with hemoglobin. For instance, N-terminal valine in hemoglobin is a known target for ethylating agents derived from N-nitrosamines, and these adducts can serve as biomarkers of exposure. umn.edu

The specific protein targets of this compound and the functional consequences of such adduction have not been studied.

Advanced Analytical Chemistry Methodologies for N Ethyl N Nitrosomethallylamine and Its Metabolites

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating complex mixtures, making it indispensable for the analysis of N-Ethyl-N-nitrosomethallylamine. Both gas and liquid chromatography platforms are utilized, chosen based on the analyte's volatility and thermal stability.

Gas Chromatography (GC) Applications

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile nitrosamines. pmda.go.jp Given the presumed volatility of this compound, GC-based methods are highly applicable. lgcstandards.comlgcstandards.com The selection of the column and instrument parameters is critical for achieving adequate separation from matrix interferences.

Commonly used stationary phases for nitrosamine (B1359907) analysis include polar phases like polyethylene (B3416737) glycol (e.g., DB-WAX) or mid-polar phases like phenyl-substituted polysiloxanes (e.g., DB-5). fda.govresearchgate.net These phases provide the necessary selectivity for resolving various nitrosamine compounds. Method development often involves optimizing the oven temperature program to ensure efficient separation within a reasonable analysis time. fda.govrestek.com For instance, a typical oven program might start at a lower temperature and ramp up to a higher temperature to elute compounds with different boiling points. fda.gov Sample introduction can be performed via direct liquid injection or headspace sampling, with the latter being advantageous for reducing matrix effects and analyzing volatile compounds. fda.govrestek.comb-cdn.net

Table 1: Example GC Parameters for Nitrosamine Analysis

| Parameter | Setting | Source |

|---|---|---|

| Instrument | Agilent 7890B GC | fda.gov |

| Column | DB-WAX, 30 m x 0.25 mm, 0.5 µm | fda.gov |

| Inlet Temperature | 220 °C | fda.gov |

| Carrier Gas | Helium | fda.gov |

| Flow Rate | 1 mL/min | fda.gov |

| Oven Program | 70 °C for 4 min; ramp 20 °C/min to 240 °C, hold for 3.5 min | fda.gov |

| Injection | Headspace or Direct Liquid Injection | fda.govrestek.com |

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography is the method of choice for non-volatile, thermally labile nitrosamines or for analytes in complex aqueous matrices. nih.govnih.gov While many nitrosamines are GC-amenable, HPLC offers a viable alternative, particularly for metabolites that may have increased polarity and reduced volatility. researchgate.net

Reversed-phase HPLC is the most common mode used for nitrosamine separation. nih.gov C18 columns are widely employed due to their versatility and ability to separate compounds based on hydrophobicity. thermofisher.comlcms.cznih.gov The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with an acid modifier such as formic acid to improve peak shape and ionization efficiency in mass spectrometry. thermofisher.comlcms.cz Gradient elution, where the mobile phase composition is changed during the run, is frequently used to separate a wide range of analytes. nih.gov

Table 2: Example HPLC Parameters for Nitrosamine Analysis

| Parameter | Setting | Source |

|---|---|---|

| Instrument | Thermo Scientific™ Dionex™ UltiMate™ 3000 RSLC | thermofisher.comlcms.cz |

| Column | Hypersil GOLD™ C18 (1.9 µm, 100 × 2.1 mm) | thermofisher.comlcms.cz |

| Mobile Phase A | Water + 0.1% Formic Acid | thermofisher.comlcms.cz |

| Mobile Phase B | Methanol + 0.1% Formic Acid | thermofisher.comlcms.cz |

| Flow Rate | 500 µL/min | thermofisher.comlcms.cz |

| Injection Volume | 100 µL | thermofisher.comlcms.cz |

Ion Chromatography for Specific Derivatives

While less common than GC and HPLC for general nitrosamine analysis, ion chromatography has been reported for the determination of specific nitrosamines like N-nitrosodiethylamine (NDEA) after conversion. b-cdn.net This technique separates ions and polar molecules based on their affinity to an ion exchanger. For a compound like this compound, this would likely involve a derivatization or degradation step to produce an ionically charged species that can be analyzed. For instance, photolysis can cleave the N-NO bond to form nitrite (B80452), which can then be quantified by ion chromatography. researchgate.net This approach offers an alternative analytical strategy, although it is less direct than GC or HPLC coupled with mass spectrometry.

Mass Spectrometry Detection and Quantification

Mass spectrometry is the gold standard for the detection and quantification of trace-level nitrosamines due to its exceptional sensitivity and selectivity. pmda.go.jposti.gov It is almost always paired with a chromatographic separation technique.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

The coupling of gas chromatography with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the unambiguous identification and quantification of volatile nitrosamines. fda.govrestek.comnih.gov This technique provides high selectivity by monitoring specific fragmentation patterns of the target analyte, which is crucial for minimizing false positives from complex matrices. restek.com

In GC-MS/MS, after separation on the GC column, the analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting molecular ion and characteristic fragment ions are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio, allowing for detection at very low levels (ppb or ppt). fda.govrestek.com

Table 3: Example GC-MS/MS MRM Transitions for Related Nitrosamines

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source |

|---|---|---|---|

| N-Nitrosodimethylamine (NDMA) | 74 | 42 | fda.gov |

| N-Nitrosodiethylamine (NDEA) | 102 | 42, 57 | fda.gov |

| N-Nitrosoethylisopropylamine (NEIPA) | 116 | 42, 74 | fda.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential for the analysis of a broad spectrum of nitrosamines, including those that are non-volatile or thermally unstable, as well as their metabolites. nih.govmdpi.comnih.gov This technique has become the preferred method for comprehensive nitrosamine screening in various products. nih.gov

Analytes separated by the HPLC system are introduced into the mass spectrometer via an ionization source such as atmospheric pressure chemical ionization (APCI) or heated electrospray ionization (HESI). researchgate.netnih.gov These soft ionization techniques minimize fragmentation in the source, preserving the molecular ion. Tandem mass spectrometry, operating in MRM mode, is then used for quantification, providing the same benefits of high selectivity and sensitivity as described for GC-MS/MS. nih.gov LC-MS/MS methods have been developed to detect a wide array of nitrosamines in a single run. nih.govthermofisher.com

Table 4: Example LC-MS/MS MRM Transitions for Related Nitrosamines

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source |

|---|---|---|---|

| N-Nitrosodimethylamine (NDMA) | 75.1 | 58.1 | nih.gov |

| N-Nitrosodiethylamine (NDEA) | 103.1 | 43.1, 75.1 | nih.gov |

| N-Nitrosomethylethylamine (NMEA) | 89 | 61, 72 | researchgate.net |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) stands as a powerful tool for the analysis of N-nitrosamines, including NEMA. Its key advantage lies in the ability to differentiate between compounds with very similar mass-to-charge ratios (m/z). fda.gov This is particularly crucial in nitrosamine analysis to avoid false positives. For instance, HRMS can distinguish between N-nitrosodimethylamine (NDMA) and the 15N isotope peak of N,N-Dimethylformamide (DMF), which may co-elute and have similar masses, a feat not always possible with lower-resolution mass spectrometers. fda.gov

HRMS instruments, such as Quadrupole-Time-of-Flight (Q-TOF) and Orbitrap mass analyzers, provide high mass accuracy, enhancing the reliability of identification and quantification. researchgate.net This enhanced selectivity and sensitivity are vital for detecting trace levels of nitrosamines in various samples. fda.govresearchgate.net Analytical methods based on Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) have been successfully developed and utilized for the analysis of multiple nitrosamine impurities in various products. fda.govthermofisher.com These methods can achieve low limits of quantitation, sometimes as low as 0.005 parts per million (ppm). fda.gov

Table 1: Key Features of HRMS in Nitrosamine Analysis

| Feature | Description | Reference |

| High Mass Accuracy | Provides precise mass measurements, allowing for confident identification of analytes. | fda.govresearchgate.net |

| Enhanced Selectivity | Differentiates target analytes from matrix interferences and isobaric compounds. | fda.gov |

| High Sensitivity | Enables the detection and quantification of trace levels of nitrosamines. | fda.govthermofisher.com |

| Retrospective Analysis | Full-scan data acquisition allows for the re-interrogation of data for newly identified compounds of interest without re-running samples. | fda.gov |

Sample Preparation and Enrichment Strategies for Research Applications

Effective sample preparation is a critical prerequisite for accurate and reliable analysis of NEMA, particularly when dealing with complex matrices where the analyte may be present at low concentrations. The primary goals of sample preparation are to isolate the analyte from interfering substances, concentrate it to a detectable level, and present it in a form compatible with the analytical instrument.

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for the separation of compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For nitrosamine analysis, LLE has been employed to extract these compounds from various matrices. A simple and reproducible LLE method using dichloromethane (B109758) as the extraction solvent, followed by a clean-up step with a phosphate (B84403) buffer solution, has been developed for the determination of volatile N-nitrosamines in meat products. nih.gov While effective, traditional LLE methods can be labor-intensive and consume significant volumes of organic solvents. nih.gov To address these limitations, automated LLE systems have been developed, offering increased throughput and precision. researchgate.net

Solid-Phase Extraction (SPE) is a more modern and efficient alternative to LLE for sample clean-up and concentration. phenomenex.com This technique involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte of interest. The analyte is then eluted with a small volume of a suitable solvent. SPE offers several advantages over LLE, including higher recovery rates, reduced solvent consumption, and the potential for automation. nih.govamericanlaboratory.com

For the analysis of polar nitrosamines, specialized sorbents like activated carbon have proven effective. phenomenex.com For instance, a method using C18 SPE cartridges has been developed for the purification of N-nitrosamines from rubber products before analysis by ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). nih.gov Similarly, SPE methods utilizing activated coconut charcoal have been successfully applied to extract nitrosamines from water samples. americanlaboratory.comnasa.gov These methods have demonstrated good reproducibility with relative standard deviations (RSDs) often below 20%, and in many cases, below 10%. americanlaboratory.com

Table 2: Comparison of LLE and SPE for Nitrosamine Analysis

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference |

| Principle | Partitioning between two immiscible liquids. | Partitioning between a solid and a liquid phase. | phenomenex.comyoutube.com |

| Solvent Consumption | Generally high. | Significantly lower. | nih.gov |

| Automation Potential | Possible, but can be complex. | Readily automated for high throughput. | americanlaboratory.com |

| Efficiency | Can be less efficient with potential for emulsion formation. | Often more efficient with higher analyte recovery. | nih.govamericanlaboratory.com |

| Selectivity | Dependent on solvent choice. | High selectivity achievable with a wide variety of sorbents. | phenomenex.comnih.gov |

Headspace analysis is a technique specifically suited for the analysis of volatile and semi-volatile compounds like many nitrosamines. nih.govnih.gov In this method, the sample is placed in a sealed vial and heated to allow volatile analytes to partition into the gas phase (the headspace) above the sample. A portion of this headspace gas is then injected into a gas chromatograph for analysis. azom.com

Headspace-Solid Phase Microextraction (HS-SPME) is an advancement of this technique where a fused silica (B1680970) fiber coated with a suitable stationary phase is exposed to the headspace. nih.govresearchgate.net The volatile analytes adsorb onto the fiber, which is then directly desorbed into the GC inlet, providing a high degree of concentration. nih.gov This method has been successfully optimized for the detection of volatile nitrosamines in various matrices, demonstrating good linearity and recovery rates. nih.gov For instance, an optimized HS-SPME-GC-MS method for nitrosamines in meat samples reported recovery rates between 92% and 113%. nih.gov

Development and Validation of Quantitative Analytical Methods for Research

The development and validation of quantitative analytical methods are crucial to ensure the reliability and accuracy of research findings. These methods must be able to detect and quantify NEMA and its metabolites with high sensitivity, selectivity, precision, and accuracy. nih.gov The validation process typically follows guidelines from bodies like the International Council for Harmonisation (ICH). nih.gov

A validated method will have well-defined parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. researchgate.netnih.govmdpi.com For example, a developed HPLC method for N-nitrosamines reported R2 values greater than or equal to 0.999 for linearity and recovery rates in the range of 74.2% to 125.4%. mdpi.com

The use of isotopically labeled internal standards is a cornerstone of robust quantitative analysis in mass spectrometry. syft.com An ideal internal standard is a version of the analyte where one or more atoms have been replaced by a heavier isotope (e.g., deuterium (B1214612), 13C, or 15N). These standards are chemically identical to the analyte and thus behave similarly during sample preparation and analysis, but are distinguishable by their higher mass in the mass spectrometer.

By adding a known amount of the isotopic internal standard to the sample at the beginning of the workflow, any loss of the analyte during extraction, clean-up, or injection can be corrected for. This significantly improves the accuracy and precision of the quantification. lcms.cz For instance, in the analysis of nitrosamines in water, isotope dilution with labeled standards is a common practice. americanlaboratory.com The use of deuterated internal standards, such as NDMA-d6, is frequently reported in the literature for the quantification of various nitrosamines. lcms.cz

Table 3: Commonly Used Isotopic Internal Standards in Nitrosamine Analysis

| Isotopic Internal Standard | Analyte(s) Quantified | Reference |

| N-nitrosodimethylamine-d6 (NDMA-d6) | N-nitrosodimethylamine (NDMA), N-nitrosomethylethylamine (NMEA) | americanlaboratory.comlcms.cz |

| N-nitrosodiethylamine-d10 (NDEA-d10) | N-nitrosodiethylamine (NDEA) | phenomenex.com |

| N-nitrosodipropylamine-d14 (NDPA-d14) | N-nitrosodipropylamine (NDPA) | lcms.cz |

Achieving Low Detection Limits in Research Samples

The quantification of this compound and its metabolites at trace levels in complex research samples, such as biological matrices or environmental extracts, necessitates highly sensitive and selective analytical methodologies. The primary challenge lies in detecting minute quantities of the target analytes amidst a high background of interfering substances. To overcome this, modern analytical laboratories employ sophisticated techniques that couple powerful separation methods with highly sensitive detectors.

Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for achieving the low limits of detection (LOD) and quantification (LOQ) required for trace analysis of nitrosamines. restek.comnih.govthermofisher.com These methods involve an initial chromatographic separation of the sample components, followed by mass spectrometric detection. The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion, thereby minimizing matrix interference. restek.comthermofisher.com

Sample preparation is a critical step in achieving low detection limits. Solid-phase extraction (SPE) is a widely used technique to isolate and concentrate nitrosamines from aqueous samples, removing matrix components that could interfere with the analysis. thermofisher.comkirj.ee For GC analysis, liquid-liquid extraction with solvents like dichloromethane is also common. edqm.eu

The choice of ionization source in mass spectrometry can also impact sensitivity. While electron ionization (EI) is standard for GC-MS, chemical ionization (CI) can offer softer ionization, preserving the molecular ion and potentially increasing sensitivity for certain labile compounds. thermofisher.comkirj.ee For LC-MS, atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are commonly employed, with the selection depending on the analyte's physicochemical properties. nih.govmdpi.com

While specific LOD/LOQ values for this compound are not widely published, data from structurally similar nitrosamines analyzed with state-of-the-art instrumentation provide a clear indication of the achievable sensitivity. These studies demonstrate that detection in the low nanogram per liter (ng/L) or part-per-trillion (ppt) range is feasible.

Table 1: Examples of Achieved Limits of Detection (LOD) and Quantification (LOQ) for Various Nitrosamines in Research Samples Using Mass Spectrometry Techniques

| Analyte | Matrix | Methodology | LOD | LOQ | Reference |

|---|---|---|---|---|---|

| N-Nitrosodimethylamine (NDMA) | Drinking Water | SPE-GC-MS/MS (CI) | 0.2 ng/L | 0.6 ng/L | researchgate.net |

| N-Nitrosodiethylamine (NDEA) | Drinking Water | SPE-GC-MS/MS (CI) | 0.4 ng/L | 1.2 ng/L | researchgate.net |

| Various Nitrosamines | Sartan APIs | LC-MS/MS (APCI) | 20 ng/g | 50 ng/g | nih.gov |

| N-Nitroso-Atenolol | Pharmaceuticals | LC-MS/MS (ESI) | 0.30 ng/mg | 0.75 ng/mg | mdpi.com |

| Various Nitrosamines | Drug Products | GC-MS/MS | - | 15 ppb (µg/kg) | edqm.eu |

| Nine Nitrosamines | Wastewater | SPE-LC-HRAM-MS | 0.9-10.2 ng/L | 3.0-34.0 ng/L | thermofisher.com |

Metabolites of this compound are expected to result from the oxidative metabolism of the alkyl side chains, a common pathway for nitrosamines. mdpi.comnih.gov Studies on the related compound N-nitrosodiallylamine have shown that the allyl group is readily oxidized to form N-nitroso-(2,3-dihydroxypropyl)allylamine. nih.gov By analogy, the methallyl group of this compound would likely undergo hydroxylation, forming one or more hydroxylated metabolites. The analytical methods described, particularly LC-MS/MS, are well-suited for detecting these more polar metabolites, which may be conjugated with moieties like glucuronic acid in biological systems. nih.gov

Spectroscopic Characterization (e.g., NMR, IR) of this compound and Derivatives (where applicable for structural elucidation)

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the unambiguous structural elucidation of this compound and its derivatives. These methods provide detailed information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide precise information about the chemical environment of hydrogen and carbon atoms, respectively. A key feature in the NMR spectra of asymmetrical nitrosamines like this compound is the presence of two distinct sets of signals for the alkyl groups attached to the nitrogen. nih.gov This phenomenon arises from the restricted rotation around the N-N bond due to its partial double-bond character, leading to the existence of stable Z (cis) and E (trans) rotamers (isomers). nih.govnih.gov The relative ratio of these rotamers can be determined by integrating the corresponding signals in the ¹H NMR spectrum.

For this compound, one would expect to observe distinct signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the methallyl group (signals for the -CH₂-, =CH₂, and -CH₃ protons). Each of these signals would likely appear as a pair, corresponding to the Z and E isomers. Based on data from analogous compounds like N-nitrosomethylethylamine, the protons on the carbons alpha to the nitroso group (the N-CH₂- protons) are significantly deshielded, appearing far downfield. nih.govnih.gov

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound (based on analogous compounds)

| Group | Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| Ethyl | N-CH₂-CH₃ | ~3.5 - 4.5 | Quartet (q) | Two sets of signals (for Z/E isomers) expected. nih.gov |

| N-CH₂-CH₃ | ~1.0 - 1.5 | Triplet (t) | ||

| Methallyl | N-CH₂-C(CH₃)=CH₂ | ~4.0 - 5.0 | Singlet/Doublet | Two sets of signals (for Z/E isomers) expected. Chemical shifts are estimates. |

| N-CH₂-C(CH₃)=CH₂ | ~1.7 - 2.0 | Singlet | ||

| N-CH₂-C(CH₃)=CH₂ | ~4.8 - 5.2 | Singlet/Multiplet |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For nitrosamines, the most characteristic absorptions are related to the N-N=O group.

Typically, nitrosamines exhibit a strong absorption band corresponding to the N=O stretching vibration in the region of 1425-1500 cm⁻¹. pw.edu.pl Another key band is the N-N stretching vibration, which is usually found between 1000-1150 cm⁻¹. pw.edu.pl The IR spectrum of this compound would also show characteristic C-H stretching and bending vibrations for the alkyl and alkenyl groups, and a C=C stretching vibration for the methallyl group around 1650 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for N-Nitrosamines

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| N=O Stretch | 1425 - 1500 | Strong | pw.edu.pl |

| N-N Stretch | 1000 - 1150 | Medium-Strong | pw.edu.pl |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium-Strong | nist.govchemicalbook.com |

| C=C Stretch (Alkene) | ~1650 | Variable | General IR tables |

For metabolic derivatives, such as hydroxylated forms of this compound, spectroscopy would reveal new characteristic features. For example, the formation of a hydroxyl (-OH) group would introduce a broad absorption band in the IR spectrum around 3200-3600 cm⁻¹ and would cause significant shifts in the NMR signals of nearby protons and carbons, aiding in the determination of the site of metabolism.

Theoretical and Computational Studies of N Ethyl N Nitrosomethallylamine

Molecular Orbital Theory and Electronic Structure Analysis

Theoretical and computational methods are pivotal in elucidating the electronic characteristics of N-nitrosamines, including N-Ethyl-N-nitrosomethallylamine. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT) and semi-empirical methods like MINDO/3 and CNDO/2, provide insights into the molecular orbital energies, charge distributions, and other electronic properties that are critical determinants of their reactivity and carcinogenic potential. nih.govnih.gov

The electronic structure of N-nitrosamines is characterized by a planar CαCαNNO moiety. nih.gov The N-N bond exhibits significant double bond character, leading to a rotational barrier of approximately 23 kcal/mol for acyclic dialkylnitrosamines. nih.gov This restricted rotation influences the molecule's conformation and the magnetic equivalence of the N-substituents. nih.gov The bond lengths of the N-N and N-O groups are sensitive to the molecular environment; for instance, in N-nitrosodimethylamine (NDMA), these are 1.344 Å and 1.235 Å in the gas phase, respectively. nih.gov

Molecular orbital energies, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are key to understanding the chemical reactivity. The HOMO-LUMO gap is an indicator of the molecule's stability and reactivity. A smaller gap generally implies higher reactivity. For many N-nitrosamines, the metabolic activation pathway, which is crucial for their carcinogenic activity, is influenced by these electronic properties. acs.orgchemrxiv.org Computational models have been developed to predict the carcinogenic potency of N-nitrosamines by combining quantum mechanical descriptors with other molecular properties. acs.orgacs.org

Table 1: Calculated Electronic Properties of a Representative N-Nitrosamine (NDMA)

| Property | Value | Method |

| N-N Bond Length (gas phase) | 1.344 Å | - |

| N-O Bond Length (gas phase) | 1.235 Å | - |

| N-N Bond Length (crystal) | 1.320 Å | - |

| N-O Bond Length (crystal) | 1.260 Å | - |

| Rotational Barrier (N-N bond) | ~23 kcal/mol | - |

| HOMO-LUMO Gap | Varies | DFT/MINDO/3 |

Conformation and Stereochemistry Investigations

The conformation and stereochemistry of this compound are influenced by the restricted rotation around the N-N bond, which imparts a degree of planar character to the nitrosamino group and its α-carbon substituents. nih.gov This hindered rotation can lead to the existence of E/Z isomers in asymmetrical N-nitrosamines, which can often be distinguished by techniques like NMR spectroscopy. mdpi.comresearchgate.net

Computational methods, particularly DFT calculations, have been successfully employed to assign the configurations of these isomers. mdpi.com Theoretical studies have shown that for many asymmetrical nitrosamines, one isomer (either E or Z) is typically more stable and thus predominates. mdpi.com For instance, in a study of six asymmetrical N-nitrosamines, DFT calculations helped determine that the major isomer for one was the Z-configuration, while for the others it was the E-configuration. mdpi.com These conformational preferences can have significant implications for the molecule's interaction with biological macromolecules and its subsequent metabolic fate.

Table 2: Conformational Analysis Data for Asymmetrical N-Nitrosamines

| Compound Class | Predominant Isomer | Method of Determination |

| Asymmetrical N-Nitrosamines | E or Z configuration | DFT Calculations, NMR |

Reaction Pathway Modeling (e.g., α-hydroxylation, DNA alkylation)

The carcinogenicity of N-nitrosamines is intrinsically linked to their metabolic activation, a process that has been extensively modeled using computational methods. acs.org The primary and most critical metabolic activation pathway for many nitrosamines is α-hydroxylation, which is catalyzed by cytochrome P450 (CYP) enzymes. acs.orgacs.org This reaction is considered the rate-limiting step and leads to the formation of an unstable α-hydroxynitrosamine. nih.govnih.gov

Quantum mechanical calculations have been used to model the reaction path profiles of α-hydroxylation, showing that it can result in the formation of an α-hydroxynitrosamine with specific structural and stereochemical features. nih.gov This intermediate then decomposes, releasing an alkyldiazohydroxide, which in turn breaks down to form highly reactive electrophilic diazonium ions. nih.govacs.org

These diazonium ions are the ultimate carcinogenic species that can alkylate biological macromolecules, most importantly DNA. nih.govresearchgate.net Computational models suggest that the alkylation of DNA by these diazonium ions likely occurs via a direct nucleophilic attack (SN2 mechanism) on the basic sites of DNA, such as guanine (B1146940) residues, rather than through the formation of carbocation intermediates. nih.gov The formation of DNA adducts, if not repaired, can lead to mutations and initiate carcinogenesis. nih.gov

Table 3: Key Parameters in Nitrosamine (B1359907) Reaction Modeling

| Reaction Step | Key Intermediates | Proposed Mechanism |

| Metabolic Activation | α-hydroxynitrosamine | CYP-mediated α-hydroxylation |

| Decomposition | Alkyldiazohydroxide, Diazonium ion | Spontaneous breakdown |

| DNA Interaction | DNA adducts (e.g., O⁶-alkyl-guanine) | SN2 nucleophilic attack |

Quantitative Structure-Activity Relationship (QSAR) Studies for Nitrosamine Reactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For N-nitrosamines, QSAR studies are crucial for predicting their carcinogenic potency and for understanding the structural features that govern their reactivity. nih.govacs.org These models often incorporate a variety of descriptors, including quantum mechanical parameters, topological indices, and physicochemical properties. acs.orgacs.org

Mechanistic QSAR studies have been performed using semi-empirical methods like MINDO/3 to examine the determinants of carcinogenic potency. nih.gov These studies have supported the significance of metabolic α-hydroxylation in the carcinogenic process. nih.gov More recent and sophisticated QSAR models utilize a combination of quantum mechanical descriptors and machine learning algorithms, such as linear discriminant analysis and partial least squares (PLS) regression, to predict the carcinogenicity (often expressed as logTD50) of a wide range of nitrosamines. acs.orgacs.org

These models have demonstrated good predictive performance and can account for a significant portion of the variance in experimental carcinogenicity data. nih.gov They have also been instrumental in identifying "structural alerts," which are molecular substructures associated with carcinogenic activity, thereby aiding in the risk assessment of novel or untested nitrosamine compounds. nih.gov

Table 4: Parameters in QSAR Models for Nitrosamine Carcinogenicity

| Model Type | Descriptors Used | Predicted Endpoint |

| Mechanistic QSAR | Quantum chemical (MINDO/3) | Relative carcinogenic potency |

| 3D-QSAR | Quantum mechanical, topological, physicochemical | logTD50 |

Molecular Dynamics Simulations of this compound Interactions with Biomolecules